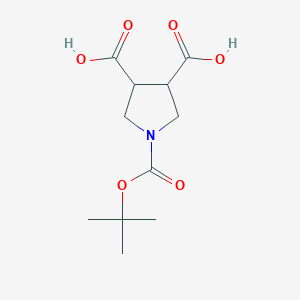

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWHNBGJGPXFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of Pyrrolidine Carboxylic Acids

The Boc group is introduced to protect the nitrogen atom of pyrrolidine derivatives to prevent side reactions during further functionalization. Typical procedures involve reacting the pyrrolidine-3-carboxylic acid or related intermediates with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium carbonate.

These methods emphasize mild reaction conditions and high yields, with purification typically by extraction and concentration under reduced pressure.

Coupling Reactions and Intermediate Formation

Advanced synthetic routes employ coupling reagents such as COMU, EDCI, or HOAt to form amide or ester intermediates from Boc-protected pyrrolidine derivatives. These intermediates can then be converted into the target dicarboxylic acid compounds.

- High Yield and Purity: Boc protection methods consistently provide high yields (≥98%) under mild conditions, with simple workup and purification procedures.

- Stereochemical Control: Enantioselective hydrogenation and chemoenzymatic methods ensure the desired stereochemistry, critical for biological activity and further synthetic utility.

- Scalability: Industrial methods favor aqueous biphasic systems and continuous flow hydrogenation to scale up production efficiently.

- Analytical Confirmation: Products are characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure, purity, and stereochemistry. For example, ^1H NMR signals of the Boc group methyl protons at ~1.4 ppm and characteristic carboxylic acid signals confirm successful synthesis.

Analyse Chemischer Reaktionen

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include carboxylates, alcohols, and substituted amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Intermediate in Drug Synthesis

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of multitarget ligands for serotonin and dopamine receptors, which hold potential for treating psychiatric disorders . The compound's structure allows for specific modifications that can enhance biological activity and selectivity.

Case Study: Diprovocim Synthesis

A notable application of this compound is in the synthesis of diprovocim, a potent TLR1/TLR2 agonist. The synthesis involves the use of Boc-pyrrolidine dicarboxylic acid to facilitate the formation of complex structures that exhibit high agonist activity at low concentrations (EC50 = 110 pM) in human THP-1 cells. This illustrates the compound's utility in creating highly effective therapeutic agents .

Organic Synthesis

Facile Deprotection Methods

Recent advancements have demonstrated efficient methods for deprotecting the Boc group from this compound under mild conditions. For instance, microwave-assisted deprotection has been reported to yield free carboxylic acids without requiring additional reagents, streamlining synthetic processes in organic chemistry .

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Boc-Pyrr-3,4-COOH, highlighting differences in substituents, stereochemistry, and applications:

Key Findings from Comparisons

The difluoroethyl group in the factor Xa inhibitor enhances lipophilicity, improving membrane permeability and target binding .

Stereochemical Influence :

- Boc-Pyrr-3,4-COOH’s (S,S)-enantiomer is essential for TLR agonist activity, while the (3R,4R)-configuration in the factor Xa inhibitor optimizes binding to factor Xa’s catalytic pocket .

Biological Activity vs. Synthetic Utility :

- The factor Xa inhibitor (IC₅₀ = 1.2 nM) demonstrates high specificity for factor Xa over thrombin (>1,000-fold selectivity), attributed to its amide-linked aromatic groups .

- Boc-Pyrr-3,4-COOH lacks direct biological activity but is indispensable as a synthetic intermediate for bioactive molecules .

Ring Size and Conformational Flexibility :

- Piperidine analogs (e.g., 1-Boc-piperidine-3,5-dicarboxylic acid ) exhibit greater conformational flexibility due to the six-membered ring, enabling applications in MOF design .

Research and Commercial Considerations

- Pharmacological Relevance : The factor Xa inhibitor analog demonstrates superior pharmacokinetics (oral bioavailability >50%) and ex vivo antithrombotic efficacy in primate models .

Biologische Aktivität

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (Boc-Pyrrolidine-DCA) is a pyrrolidine derivative notable for its dual carboxylic acid functionality and its utility in organic synthesis, particularly in the pharmaceutical industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₁₁H₁₇NO₆

- Molecular Weight : 245.26 g/mol

- CAS Number : 1782350-51-9

The structure features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, along with two carboxylic acid groups at the 3 and 4 positions. This configuration enhances its reactivity and stability in various chemical processes.

Synthesis

The synthesis of Boc-Pyrrolidine-DCA typically involves:

- Reaction of pyrrolidine with tert-butoxycarbonyl anhydride (Boc₂O).

- Use of a base like sodium carbonate.

- Solvent: Acetone at low temperatures to ensure selective formation.

This method allows for high yields and purity, essential for subsequent biological applications .

Boc-Pyrrolidine-DCA acts primarily as a precursor or intermediate in various biochemical reactions. The Boc group stabilizes the nitrogen atom, allowing selective reactions at other positions of the molecule. Upon deprotection, the free amine can interact with molecular targets, such as enzymes and receptors, modulating their activity.

Antiviral Activity

Research indicates that derivatives containing β-amino acid moieties, similar to Boc-Pyrrolidine-DCA, exhibit significant antiviral properties. For instance:

- Compounds derived from pyrrolidine have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).

- In vivo studies demonstrated that certain derivatives exhibited higher antiviral activities than commercial agents, indicating potential applications in developing antiviral drugs .

Enzyme Inhibition

Boc-Pyrrolidine-DCA has been utilized in studies examining enzyme inhibitors. It has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers .

Case Studies

- Antiviral Research : A study focused on synthesizing pyrrolidine derivatives for their antiviral activity against TMV found that specific modifications to the Boc-Pyrrolidine structure enhanced efficacy. The compounds were evaluated using a range of concentrations, revealing a curative activity exceeding 56% against TMV .

- Cell Proliferation Assays : In another investigation involving cancer cell lines (MCF-7, LnCaP, MDA-MB-231), Boc-Pyrrolidine-DCA derivatives demonstrated dose-dependent inhibition of cell viability, suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Boc-pyrrolidine-3-carboxylic acid | Single carboxylic acid | Moderate enzyme inhibition |

| N-Boc-3-pyrrolidinone | Ketone instead of carboxylic | Limited antiviral activity |

| Boc-Pyrrolidine-DCA | Dual carboxylic acids | High antiviral & enzyme inhibition |

The presence of two carboxylic acid groups in Boc-Pyrrolidine-DCA provides enhanced versatility compared to its analogs, making it a valuable compound in drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid with high enantiomeric purity?

The synthesis typically involves multi-step protocols, including:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Diastereomeric Resolution : Chiral auxiliaries or enzymatic methods may resolve enantiomers. For example, coupling racemic trans-pyrrolidine-3,4-dicarboxylic acid with enantiopure amines (e.g., 4-fluorophenethylamine) followed by chromatographic separation .

- Final Deprotection : Acidic cleavage (e.g., HCl in dioxane) to yield the free dicarboxylic acid while retaining stereochemical integrity .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric excess and monitor reaction progress, using chiral stationary phases (e.g., CHIRALPAK® columns) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and Boc-group incorporation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What is the role of the Boc protecting group in the synthesis of pyrrolidine-3,4-dicarboxylic acid derivatives?

The Boc group:

- Prevents Undesired Reactivity : Shields the pyrrolidine nitrogen during carboxylate functionalization (e.g., amidation or esterification) .

- Facilitates Purification : Enhances solubility in organic solvents, simplifying column chromatography .

- Enables Stereochemical Control : Stabilizes intermediates during asymmetric synthesis .

Q. How is this compound utilized in medicinal chemistry research?

Common applications include:

- Enzyme Inhibitor Design : As a scaffold for Factor Xa inhibitors, where the dicarboxylic acid moiety interacts with the enzyme's active site (e.g., PDB ID: 2XBV) .

- Chiral Building Blocks : For synthesizing TLR agonists or spiro-oxindole derivatives with antihypoxic activity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of pyrrolidine-3,4-dicarboxylic acid derivatives?

Enantiomeric configurations significantly impact potency:

- TLR Agonists : The (S,S)-enantiomer of a pyrrolidine-3,4-dicarboxamide exhibited 3-fold higher activity (EC₅₀ = 50 nM) compared to the racemate, while the (R,R)-enantiomer was inactive .

- Factor Xa Inhibition : (3R,4R)-stereochemistry in dicarboxylic acid amides enhances binding affinity by aligning with the S4 pocket of Factor Xa .

- Methodology : Use enantiopure Boc-protected intermediates and X-ray crystallography to validate binding modes .

Q. How can researchers resolve contradictions in crystallographic data when analyzing inhibitor-enzyme complexes?

Strategies include:

- Multi-Program Refinement : Cross-validate structures using SHELX (for high-resolution data) and PHENIX (for twinned/low-resolution datasets) .

- Electron Density Analysis : Prioritize residues with well-defined density (e.g., omit maps) to avoid overfitting ambiguous regions .

- Consensus Scoring : Compare results from multiple software pipelines (e.g., CCP4, COOT) to identify robust structural features .

Q. What experimental approaches are effective for designing pyrrolidine-based inhibitors with improved pharmacokinetic profiles?

Advanced methodologies involve:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenethyl amides) to balance potency and metabolic stability .

- Cryo-EM/X-Ray Crystallography : Resolve inhibitor-enzyme complexes at <2.0 Å resolution to guide rational design (e.g., optimizing hydrogen bonds with Glu97/Gly219 in Factor Xa) .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to prioritize candidates with favorable binding energies .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological considerations include:

- Pharmacokinetic Profiling : Assess plasma stability, protein binding, and CYP450 metabolism to identify bioavailability bottlenecks .

- Species-Specific Models : Use humanized Factor Xa transgenic mice to bridge in vitro (e.g., THP-1 cell assays) and in vivo (e.g., thrombosis models) findings .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.